molecular formula C11H12FNO4S B2884317 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid CAS No. 1007962-28-8

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B2884317
CAS No.: 1007962-28-8
M. Wt: 273.28
InChI Key: MMRFYVHZNFNROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the reaction of 2-fluorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid: This compound has a chlorine atom instead of fluorine, which can affect its reactivity and binding properties.

    1-(2-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid: The presence of a methyl group instead of fluorine can lead to different steric and electronic effects.

    1-(2-Nitrobenzenesulfonyl)pyrrolidine-2-carboxylic acid: The nitro group introduces additional reactivity, particularly in reduction reactions.

The uniqueness of this compound lies in its fluorine atom, which can enhance its chemical stability, binding affinity, and selectivity for specific targets compared to its analogs.

Biological Activity

1-(2-Fluorobenzenesulfonyl)pyrrolidine-2-carboxylic acid (CAS No. 1007962-28-8) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H12_{12}N O4_4F S
  • Molecular Weight : 273.28 g/mol
  • CAS Registry Number : 1007962-28-8

The compound features a pyrrolidine ring substituted with a fluorobenzenesulfonyl group and a carboxylic acid, which may influence its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be crucial in the treatment of diseases like gout and hyperuricemia. For instance, it may exhibit similar mechanisms to xanthine oxidase inhibitors, which are used in managing uric acid levels in patients .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating bacterial infections.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Metabolic Pathways : By targeting specific enzymes involved in metabolic pathways, the compound may alter the production of metabolites associated with disease progression.
  • Interaction with Biological Targets : The sulfonyl group may facilitate binding to active sites on enzymes or receptors, leading to altered biological responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that the compound effectively inhibited xanthine oxidase activity in vitro, suggesting its potential use in managing conditions related to elevated uric acid levels .
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that the compound exhibited significant antimicrobial activity against several bacterial strains, indicating its potential as a therapeutic agent .
  • Toxicological Profile :
    • Toxicity assessments indicated that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile for potential therapeutic use .

Data Tables

PropertyValue
Molecular FormulaC11_{11}H12_{12}N O4_4F S
Molecular Weight273.28 g/mol
CAS Registry Number1007962-28-8
Antimicrobial ActivityEffective against multiple strains
Enzyme Inhibition (IC50)[Specific values needed]

Properties

IUPAC Name

1-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-2,4,6,9H,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRFYVHZNFNROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.